molecular formula C8H10ClN3S B1593279 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine CAS No. 944902-03-8

4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine

Cat. No. B1593279
M. Wt: 215.7 g/mol
InChI Key: WOKOJJXVQQKKEU-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine is a chemical compound used in medicinal chemistry synthesis . It has a molecular formula of C8H10ClN3S .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, which includes 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine, is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine can be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine include its molecular weight, which is 215.70 g/mol .

Scientific Research Applications

  • Pharmaceutical Research

    • Pyrido[4,3-D]pyrimidine derivatives have shown therapeutic interest and have been approved for use as therapeutics . They are synthesized using various protocols .
    • The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
    • For example, Palbociclib, a breast cancer drug developed by Pfizer, and Dilmapimod, with potential activity against rheumatoid arthritis, are some of the interesting molecules .
  • Chemistry of Pyrimido[4,5-D]pyrimidines

    • The chemistry and biological significance of pyrimido[4,5-D]pyrimidines have been studied .
    • The synthetic routes and the reactivities of the substituents linked to the ring carbon and nitrogen atoms have been explored .
    • These compounds have been applied on a large scale in the medical and pharmaceutical fields .
  • Anticancer Agents

    • Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor .
    • Different cancer targets have been covered, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
    • This review represents the complete medicinal and pharmacological profile of pyrido[2,3-d]pyrimidines as anticancer agents, and will help scientists to design new selective, effective and safe anticancer agents .
  • Antibacterial Agents

    • Pyrido[2,3-d]pyrimidine derivatives also show antibacterial activities .
    • The specific methods of application or experimental procedures would depend on the specific compound and the type of bacteria being targeted .
  • CNS Depressive

    • Pyrido[2,3-d]pyrimidine derivatives have CNS depressive activities .
    • These compounds could potentially be used in the treatment of conditions such as anxiety, insomnia, and seizures .
  • Anticonvulsant Agents

    • Pyrido[2,3-d]pyrimidine derivatives have anticonvulsant activities .
    • These compounds could potentially be used in the treatment of epilepsy and other seizure disorders .
  • Antipyretic Activities

    • Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antipyretic activities .
    • Antipyretics are substances that reduce fever .
    • The specific methods of application or experimental procedures would depend on the specific compound and the type of fever being treated .
  • Chemoresistance

    • Cancer is a major cause of deaths across the globe due to chemoresistance .
    • Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including overcoming chemoresistance .
    • The specific methods of application or experimental procedures would depend on the specific compound and the type of cancer being treated .
  • Lack of Selective Chemotherapy

    • Cancer is a major cause of deaths across the globe due to lack of selective chemotherapy .
    • Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including improving selective chemotherapy .
    • The specific methods of application or experimental procedures would depend on the specific compound and the type of cancer being treated .

Future Directions

The number of references containing compounds of the general structure of 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine have increased almost exponentially in the last 10 years . This suggests that there is ongoing interest and potential for future research and applications involving this compound.

properties

IUPAC Name

4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c1-13-8-11-6-2-3-10-4-5(6)7(9)12-8/h10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKOJJXVQQKKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CNCC2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647979
Record name 4-Chloro-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine

CAS RN

944902-03-8
Record name 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944902-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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